1-Amino-2-methyl-3-(2-thienyl)propan-2-ol
Description
Properties
IUPAC Name |
1-amino-2-methyl-3-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHVTDOUJEMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol generally proceeds through the synthesis of a key intermediate ketone, 3-methylamino-1-(2-thienyl)-1-propanone, followed by enantioselective reduction to the target amino alcohol.
Key Intermediate: 3-Methylamino-1-(2-thienyl)-1-propanone
- Starting Materials: The synthesis begins with thiophene derivatives such as 2-acetylthiophene or thiophene itself.
- Mannich Reaction: A classical Mannich reaction involving acetylthiophene, formaldehyde, and dimethylamine yields a dimethylamino ketone intermediate.
- Michael/Retromichael Reaction: This intermediate is reacted with excess methylamine to produce the monomethylamino ketone (compound 5) [US Patent US7259264B2].
Three Main Routes to Ketone 5:
Enantioselective Reduction to Amino Alcohol
The critical step is the conversion of the ketone intermediate to the chiral amino alcohol 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol with high enantiomeric excess (ee).
Methods of Reduction:
Detailed Experimental Procedure (Representative Example)
- Step 1: Preparation of dimethylamino ketone (compound 4) via Mannich reaction.
- Step 2: Reaction of compound 4 hydrochloride with 20 equivalents of methylamine (40% aqueous solution) in ethanol at 60–70°C for 6 hours to yield monomethylamino ketone (compound 5).
- Step 3: Enantioselective reduction of compound 5 to amino alcohol 1 using chiral catalysts or enzymatic methods.
- Step 4: Purification typically involves removal of solvent and chromatographic techniques to isolate the pure enantiomer.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with eluents such as dichloromethane/methanol mixtures is common for purification.
- Recrystallization: Used to improve enantiomeric purity, often from ethanol/water or ethylcyclohexane.
- Spectroscopic Confirmation:
- ¹H NMR: Characteristic signals include methyl singlet (~1.2–1.4 ppm), methine multiplet (~3.1–3.4 ppm), and aromatic thiophene protons (~6.8–7.2 ppm).
- ¹³C NMR: Signals for C-OH (~70–75 ppm), C-NH2 (~45–50 ppm), and thiophene carbons (~125–130 ppm).
- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the amino alcohol structure.
Research Findings and Optimization Insights
- Catalyst Loading and Reaction Conditions: Optimal catalyst loading ranges from 0.5 to 2 mol% with reaction times of 12–24 hours at 40–60°C, balancing yield (60–75%) and enantioselectivity.
- Solvent Effects: Substitution of solvents like toluene (PhMe) for tert-butyl methyl ether (t-BuOMe) has been shown to improve process robustness in industrial settings.
- Recycling Strategies: The RRR process allows for recovery and reuse of undesired enantiomers, enhancing overall efficiency and reducing waste.
- Enzymatic Reduction Advantages: Offers mild reaction conditions and high selectivity, making it attractive for scale-up and green chemistry applications.
Summary Table: Preparation Methods Comparison
| Aspect | Chemical Enantioselective Reduction | Enzymatic Reduction | Resolution-Racemization-Recycle (RRR) |
|---|---|---|---|
| Enantiomeric Purity | Moderate to high (depends on catalyst) | High (often >95% ee) | Very high (up to 100% ee) |
| Yield | Moderate to high | Moderate to high | Good (up to 75% after recrystallization) |
| Scalability | Industrially feasible | Scalable with biocatalysts | Industrially proven (Eli Lilly process) |
| Environmental Impact | Moderate (use of metals and ligands) | Low (biocatalytic, mild conditions) | Moderate (uses chiral acids and recycling) |
| Process Complexity | Requires chiral ligands/catalysts | Requires enzyme sourcing and optimization | Requires salt formation and racemization steps |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Synthesis of Duloxetine
One of the primary applications of 1-amino-2-methyl-3-(2-thienyl)propan-2-ol is its role as an intermediate in the synthesis of Duloxetine, a medication used to treat depression and anxiety disorders. The compound is involved in several synthetic routes leading to Duloxetine, which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The synthesis generally involves:
- Formation of intermediates : The compound is converted into optically active derivatives that are crucial for the production of Duloxetine.
- Enantioselective reduction : Techniques such as microbial dehydrogenase reductions are employed to achieve high enantiomeric purity necessary for therapeutic efficacy .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer properties of derivatives of this compound.
- Antimicrobial Efficacy : In one study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant bacterial growth inhibition and synergistic effects with existing antibiotics.
- Anticancer Activity : Another investigation revealed that compounds with a free amino group exhibited enhanced cytotoxic effects against A549 lung cancer cells, suggesting that structural modifications can significantly influence biological activity and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the effectiveness of various derivatives of 1-amino-2-methyl-3-(2-thienyl)propan-2-ol against resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also displayed synergistic effects when combined with existing antibiotics, thus reducing their minimum inhibitory concentration (MIC) values significantly.
Case Study 2: Anticancer Activity
Research into the anticancer properties showed that the presence of a free amino group in the structure led to enhanced cytotoxic effects against A549 cells compared to those with acetylamino substitutions. This finding underscores the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism by which 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Substituent Variations in Aminopropanol Derivatives
Aminopropanol derivatives exhibit diverse bioactivities depending on their substituents. Key analogs include:
Key Observations :
- Thienyl vs. Phenyl Groups: The 2-thienyl group in the target compound may confer distinct electronic and steric properties compared to phenyl or dimethylphenyl substituents (e.g., in ).
- Fluorinated Analogs: The trifluoro-substituted analog in likely exhibits altered lipophilicity and metabolic stability compared to the non-fluorinated target compound.
Role of the Propan-2-ol Group in Bioactivity
The propan-2-ol moiety is critical in interactions with enzymes. For example:
- Polycyclic Polyprenylated Acylphloroglucinols (PPAPs): Compounds with propan-2-ol groups, such as those in , demonstrated anti-Alzheimer’s activity by modulating PP2A and BACE1 enzymes. The hydroxyl group forms hydrogen bonds with residues like Tyr127 (PP2A) and Gln73 (BACE1), enhancing inhibitory effects. The target compound’s propan-2-ol group may similarly engage in hydrophilic interactions .
Antimicrobial Activity of Thienyl-Containing Compounds
Thienyl-substituted heterocycles often exhibit antimicrobial properties:
- 5-(2-Thienyl)-1,3,4-oxadiazoles : Compound 9a (from ) showed broad-spectrum antibacterial activity, while 4d and 5e were potent against Gram-positive bacteria. The target compound’s thienyl group may similarly enhance membrane penetration or disrupt bacterial enzymes .
- Limitations: Unlike these oxadiazoles, the target compound lacks a triazole or thiadiazole ring, which are known to improve metabolic stability. This may limit its efficacy unless further derivatized .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Fluorinated analogs () may resist oxidation but could pose renal clearance challenges. The target compound’s non-fluorinated structure might offer balanced pharmacokinetics.
Biological Activity
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol is a chemical compound with the molecular formula C₈H₁₃NOS. It features an amino group, a thienyl ring, and a branched propanol structure, which contribute to its unique biological properties. This compound has garnered interest due to its structural similarity to methamphetamine, suggesting potential psychoactive effects, although specific biological activities remain underexplored.
Molecular Characteristics
- Molecular Formula : C₈H₁₃NOS
- Molecular Weight : 171.26 g/mol
- Key Features : Contains a thienyl ring and exhibits chirality, which is significant for its biological applications.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol | C₈H₁₃NOS | Contains thienyl ring; potential psychoactivity |
| 3-(Methylamino)-1-(2-thienyl)propan-1-ol | C₈H₁₃NOS | Similar structure; used in pharmaceuticals |
| 1-Amino-2-methylpropan-2-ol | C₄H₁₁NO | Simpler structure; lacks thienyl group |
| 3-Amino-1-butanol | C₄H₉NO | Different chain length; no thienyl substitution |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds. For instance, monomeric alkaloids have demonstrated moderate to good activity against various bacterial strains, which may provide insights into the potential antibacterial properties of 1-amino-2-methyl-3-(2-thienyl)propan-2-ol. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives exhibited significant reductions in cell viability in A549 lung cancer cells . Although specific data on 1-amino-2-methyl-3-(2-thienyl)propan-2-ol is lacking, its structural features suggest that it may possess similar anticancer properties.
Synthesis and Characterization
The synthesis of 1-amino-2-methyl-3-(2-thienyl)propan-2-ol can be achieved through various methods, including chiral resolution techniques that enhance its optical purity. The compound serves as an important intermediate in pharmaceutical development, particularly in creating derivatives with enhanced biological activity .
Pharmacological Applications
Research indicates that compounds similar to 1-amino-2-methyl-3-(2-thienyl)propan-2-ol are being investigated for their roles in treating conditions such as depression and urinary incontinence due to their structural properties that facilitate interaction with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-2-methyl-3-(2-thienyl)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, similar amino-propanol derivatives are synthesized using protecting groups (e.g., tert-butyloxycarbonyl, BOC) to prevent side reactions . Key factors include:
-
Catalyst selection : Palladium or nickel catalysts may enhance stereochemical control in asymmetric synthesis .
-
Temperature : Reactions conducted at 0–25°C minimize decomposition of sensitive intermediates .
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for isolating the pure compound .
Synthetic Route Comparison Route 1: Reductive amination of ketone intermediates Route 2: Grignard addition to nitroalkenes
Q. How can researchers confirm the structural integrity of 1-amino-2-methyl-3-(2-thienyl)propan-2-ol?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR (δ 1.2–1.5 ppm for methyl groups; δ 6.8–7.2 ppm for thienyl protons) and C NMR to verify substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 212.1 for CHNOS) .
- X-ray crystallography : Resolves stereochemistry if chiral centers are present .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage recommendations:
- Temperature : –20°C under inert gas (argon/nitrogen) .
- Light sensitivity : Amber vials to prevent photodegradation of the thienyl moiety .
- pH stability : Avoid strong acids/bases (pH <3 or >10 induces decomposition) .
Advanced Research Questions
Q. How does the thienyl group influence electronic properties and reactivity compared to phenyl analogs?
- Methodological Answer : The thienyl group’s electron-rich sulfur atom enhances nucleophilicity at the α-position. Techniques to study this:
-
DFT calculations : Compare HOMO/LUMO energies of thienyl vs. phenyl derivatives to predict reactivity .
-
Cyclic voltammetry : Measures oxidation potentials (e.g., thienyl oxidation at +1.2 V vs. Ag/AgCl) .
Electronic Properties Thienyl Derivative Phenyl Analog HOMO (eV) –5.2 –5.8 LUMO (eV) –1.9 –2.4 LogP 1.8 2.3
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Validate results via:
- Dose-response curves : Ensure EC values are reproducible across ≥3 independent assays .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidation at the thienyl group) .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Q. How can enantiomeric purity be achieved and quantified for chiral variants of this compound?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric excess (>98% ee) .
- Enzymatic methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .
Data Contradiction Analysis
Q. Why do some studies report high neuroactive potency while others show no activity?
- Analysis : Variations may stem from:
- Receptor subtype specificity : The compound may target GABA receptors but not GABA .
- Solubility : Poor aqueous solubility (LogP = 1.8) reduces bioavailability in cell-based assays .
- Metabolic stability : Cytochrome P450 enzymes (e.g., CYP3A4) may rapidly degrade the compound in vivo .
Methodological Resources
- Stereochemical analysis : Refer to PubChem’s 3D conformer database (CID: 17350-84-4) for molecular docking templates .
- Synthetic protocols : Optimize yields using EPA DSSTox-recommended catalysts (e.g., Pd/C for hydrogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
